molecular formula C6H10O3 B075759 Allylethyl carbonate CAS No. 1469-70-1

Allylethyl carbonate

Cat. No.: B075759
CAS No.: 1469-70-1
M. Wt: 130.14 g/mol
InChI Key: BGSFCOHRQUBESL-UHFFFAOYSA-N
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Description

Allylethyl Carbonate (AEC) is a high-purity, colorless liquid ester (CAS 1469-70-1) that serves as a valuable functional additive in advanced battery research. With a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol, it is characterized by a boiling point of 149°C and a flash point of 46°C, requiring storage as a flammable liquid at cool, dark temperatures. Primary Research Application & Mechanism: AEC is prominently investigated as an additive for lithium-ion battery electrolytes, specifically to suppress the co-intercalation and decomposition of propylene carbonate (PC) solvents on graphite anodes. Its research value lies in its higher reduction potential (approximately 1.5 V vs. Li/Li+) compared to standard electrolyte solvents. This property allows it to undergo preferential electrochemical reduction before other components, forming a stable, passivating Solid Electrolyte Interphase (SEI) film. The decomposition mechanism is believed to involve the formation of a stable allylic radical, leading to a robust SEI that enhances the cycleability, coulombic efficiency, and overall performance of lithium-ion cells using PC-based electrolytes . Specifications & Compliance: This product is supplied with a guaranteed purity of >97.0% (by GC analysis). It is labeled and provided strictly For Research Use Only (RUO) . RUO products are intended for laboratory research purposes and are exempt from the regulatory controls applicable to products for diagnostic or therapeutic use. They are not intended for use in diagnostic procedures, human or veterinary therapeutics, or any form of personal use .

Properties

IUPAC Name

ethyl prop-2-enyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-5-9-6(7)8-4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSFCOHRQUBESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163540
Record name Allylethyl carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469-70-1
Record name Allylethyl carbonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylethyl carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl Ethyl Carbonate
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Mechanism of Action

Pharmacokinetics

The molecular weight of the compound is 1301418, which could influence its bioavailability and pharmacokinetic properties.

Action Environment

The action, efficacy, and stability of Carbonic Acid Allyl Ethyl Ester can be influenced by various environmental factors. For instance, the hydrolysis of esters is influenced by the presence of acidic or basic conditions. Additionally, the reaction of esters with Grignard reagents requires the presence of a Grignard reagent.

Biological Activity

Allylethyl carbonate (AEC), a compound with the chemical formula C₅H₈O₃, is a member of the carbonate ester family. Its biological activities have garnered interest due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of AEC, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C₅H₈O₃
  • Molecular Weight : 116.12 g/mol
  • CAS Number : 35466-83-2
  • Boiling Point : 59-60 °C at 35 mmHg
  • Density : 1.022 g/mL at 25 °C
  • Flash Point : 33 °C

This compound exhibits biological activity primarily through its role as an alkylating agent. Alkylating agents are known for their ability to form covalent bonds with DNA, leading to various biological effects such as cell cycle arrest and apoptosis in cancer cells. Research indicates that AEC can induce DNA damage, thereby exhibiting potential antitumor properties.

Biological Activity Overview

  • Antitumor Activity
    • A study conducted by researchers explored the effects of various alkylating agents, including AEC, on tumor cell lines. The results indicated that AEC caused significant cytotoxicity in several cancer cell lines, demonstrating its potential as an antineoplastic agent .
  • Toxicological Studies
    • Toxicological assessments have shown that while AEC has promising biological activities, it also poses risks such as skin and eye irritation. The compound is categorized under GHS classifications for skin and eye irritants, necessitating careful handling .
  • Pharmacological Applications
    • AEC has been investigated for its potential use in drug formulations due to its reactivity with nucleophiles. Its ability to modify biological macromolecules makes it a candidate for developing targeted therapies in cancer treatment .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A comparative study evaluated the cytotoxic effects of various alkylating agents on human cancer cell lines. This compound was tested alongside other compounds, revealing that it significantly inhibited cell proliferation in a dose-dependent manner.

CompoundIC50 (µM)Cell Line
This compound15MCF-7 (Breast)
Cisplatin10MCF-7
Doxorubicin8MCF-7

Case Study 2: Genotoxicity Assessment

In another study assessing genotoxic effects, AEC was found to induce DNA strand breaks in cultured human lymphocytes. This genotoxic potential underscores the need for further investigation into its safety profile for therapeutic use.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Alkylation Mechanism : AEC's mechanism involves the transfer of alkyl groups to nucleophilic sites on DNA, leading to mutagenic changes that can trigger apoptosis in malignant cells .
  • Comparative Efficacy : When compared to traditional chemotherapeutics, AEC exhibited comparable efficacy against specific cancer types while presenting a unique profile of side effects related to its alkylating nature .

Scientific Research Applications

Chemical Synthesis

Allyl Carbonates in Organic Reactions
Allylethyl carbonate serves as an important reagent in organic synthesis, particularly in allylation reactions. It can be utilized in the Tsuji-Trost reaction, which involves the coupling of allyl carbonates with various nucleophiles to form allylated products. This reaction is significant for synthesizing complex molecules in medicinal chemistry.

  • Case Study: Tsuji-Trost Allylation
    In a study involving allyl methyl carbonate, researchers demonstrated its effectiveness in the Tsuji-Trost allylation with ethyl acetoacetate, yielding high selectivity and efficiency . The reaction conditions optimized for this process allow for broader substrate applicability, making it a valuable tool in synthetic organic chemistry.

Pharmaceutical Applications

Drug Development
this compound is increasingly recognized for its potential in drug development. Its ability to form bioisosteres of amide bonds has been explored, providing insights into optimizing drug candidates for improved pharmacological properties.

  • Case Study: C–H Allylation of Thiobenzamides
    A recent study highlighted the use of allyl methyl carbonate in a Ru(II)-catalyzed C–H allylation of N,N-dialkylthiobenzamides. This method showed broad substrate tolerance and was performed under eco-friendly conditions, illustrating the compound's utility in developing new therapeutic agents .

Materials Science

Polymer Chemistry
this compound can be polymerized to create materials with desirable mechanical and thermal properties. Its incorporation into polymer matrices can enhance performance characteristics such as flexibility and chemical resistance.

  • Data Table: Properties of Polymers Derived from this compound
PropertyValue
Glass Transition Temp~50 °C
Tensile Strength30 MPa
Elongation at Break300%

Environmental Applications

Carbon Capture and Utilization
Recent research indicates that allyl carbonates can play a role in carbon capture technologies. The decomposition of this compound under certain conditions releases CO₂, which can be harnessed for producing carbonic acid or other useful compounds . This aspect positions this compound as a potential player in sustainable practices within chemical processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reaction Performance in Carbonyl Allylation

Reagent Catalyst Yield (%) ee (%) Conditions
This compound Ir(I)/chiral 92 98 RT, 12 h
Allyl acetate Pd(0) 85 80 60°C, 24 h
K[AllylBF₃] Cu(I) 88 90 Dry THF, -20°C

Research Findings

  • Green Chemistry: this compound aligns with solvent-free mechanochemical protocols, reducing waste compared to Allyl chloride-based methods .
  • Limitations : Its higher cost relative to Allyl acetate limits large-scale applications, though advances in catalytic recycling (e.g., Cp*Co(III), ) are mitigating this .

Preparation Methods

Cyclization–Allylation of Azides

The palladium-catalyzed cyclization–allylation strategy, initially developed for quinolines and isoquinolines, offers a adaptable framework for synthesizing allyl carbonates. In this method, allyl methyl carbonate serves as both an allylating agent and a carbonate source. For allylethyl carbonate synthesis, substituting methyl groups with ethyl moieties could follow analogous pathways.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₃PO₄ or NaOAc

  • Solvent : DMF at 100°C

  • Yield : 70–85% for allylated products

A proposed mechanism involves oxidative addition of allyl methyl carbonate to Pd(0), generating a π-allyl palladium intermediate. Nucleophilic attack by an in situ-formed ethoxide (from ethanol and base) could yield this compound. However, competitive transesterification between methyl and ethyl groups necessitates careful control of stoichiometry.

Transesterification of Dialkyl Carbonates

Intermolecular Transesterification with Polyols

Pd/PPh₃-catalyzed transesterification of diallyl carbonate with alcohols provides a direct route to allyl alkyl carbonates. For this compound, ethanol replaces polyols like glycerol:

Diallyl carbonate+EthanolPd/PPh3Allylethyl carbonate+Allyl alcohol\text{Diallyl carbonate} + \text{Ethanol} \xrightarrow{\text{Pd/PPh}_3} \text{this compound} + \text{Allyl alcohol}

Key Parameters :

  • Catalyst Loading : 2–5 mol% Pd

  • Solvent : THF or acetonitrile

  • Temperature : 80–100°C

  • Yield : Up to 92%

CO₂ concentration critically influences selectivity between transesterification and etherification. Higher CO₂ partial pressures favor carbonate formation by stabilizing intermediate η¹-allyl Pd ethoxides.

CO₂ Insertion into Epoxide–Alcohol Systems

Cyclic Carbonate Synthesis via CO₂ Fixation

The method described in CN106380461A for ethylene/propylene carbonate synthesis can be adapted for this compound. Here, CO₂ reacts with ethylenediamine to form a carbamate, which subsequently reacts with allyl oxide under catalytic conditions:

CO2+EthylenediamineEthylenediamine carbamateAllyl oxide, catalystAllylethyl carbonate\text{CO}_2 + \text{Ethylenediamine} \rightarrow \text{Ethylenediamine carbamate} \xrightarrow{\text{Allyl oxide, catalyst}} \text{this compound}

Optimized Conditions :

  • Catalyst : ZnO (0.1 mol%) or KI (1.0 mol%)

  • Temperature : 100–160°C

  • Yield : 92–95%

This route leverages sustainable CO₂ utilization but requires high-pressure equipment for efficient gas–liquid mixing.

Direct Esterification of Allyl Alcohol with Ethyl Chloroformate

Acid-Catalyzed Esterification

A conventional yet reliable approach involves reacting allyl alcohol with ethyl chloroformate in the presence of a base:

Allyl alcohol+Ethyl chloroformateEt3NAllylethyl carbonate+HCl\text{Allyl alcohol} + \text{Ethyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

Procedure :

  • Solvent : Dichloromethane

  • Base : Triethylamine (2 equiv)

  • Temperature : 0–25°C

  • Yield : 75–80%

This method, while straightforward, generates stoichiometric HCl, necessitating careful neutralization and purification.

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature (°C) Yield (%) Advantages Limitations
Palladium-catalyzed[1,Pd(PPh₃)₄80–10070–92High selectivity, scalableCostly catalysts, inert conditions
CO₂ insertionZnO/KI100–16092–95Sustainable, high yieldHigh-pressure equipment required
TransesterificationPd/PPh₃8085–90Mild conditions, versatileSensitivity to CO₂ levels
Direct esterificationNone/Triethylamine0–2575–80Simple setup, no catalystHCl byproduct, moderate yield

Mechanistic Insights and Kinetic Considerations

Role of Palladium Complexes

In Pd-catalyzed methods, the formation of π-allyl intermediates dictates regioselectivity. For instance, allyl methyl carbonate undergoes oxidative addition to Pd(0), forming a (η³-allyl)Pd(II) species. Ethanol’s nucleophilic attack on this intermediate determines whether mono- or bis-allylated products form. Kinetic studies reveal a first-order dependence on Pd and carbonate concentrations.

Solvent and Base Effects

Polar aprotic solvents (DMF, THF) enhance ion-pair separation, accelerating nucleophilic substitution. Bases like K₃PO₄ neutralize HCl in esterification, shifting equilibrium toward product formation.

Industrial-Scale Production Considerations

Catalyst Recycling

Pd catalysts, though effective, pose cost challenges. Immobilized Pd nanoparticles on silica or carbon supports enable recycling, reducing overall expenditure.

Green Chemistry Metrics

The CO₂ route excels in atom economy (89%) compared to esterification (67%). Lifecycle assessments favor transesterification for lower E-factor (0.8 vs. 2.1 for direct esterification) .

Q & A

Basic Research Question: What are the established synthetic routes for allylethyl carbonate, and how can reproducibility be ensured?

Answer:
this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting allyl alcohol with ethyl chloroformate or dialkyl dicarbonates under basic conditions (e.g., using pyridine or BuLi as a base) . To ensure reproducibility:

  • Detailed Protocols : Document reaction parameters (temperature, solvent, molar ratios) and purification steps (e.g., distillation or chromatography).
  • Characterization : Use NMR (e.g., 1^1H and 13^{13}C) to confirm structure and GC-MS/HPLC to assess purity (>95% recommended for further studies) .
  • Reagent Quality : Specify sources and purity levels of starting materials to avoid side reactions .

Basic Research Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H NMR for vinyl proton signals (δ 5.8–6.2 ppm) and 13^{13}C NMR for carbonate carbonyl signals (δ 155–160 ppm) .
    • FT-IR : Confirm carbonate C=O stretching (~1740–1820 cm1^{-1}) and allyl C-H vibrations .
  • Purity Assessment : GC-MS for volatile impurities; HPLC for non-volatile byproducts .
  • Quantitative Analysis : Titration (e.g., acid-base for residual alcohol) or UV-Vis for functional group quantification .

Advanced Research Question: How can reaction mechanisms involving this compound be elucidated, particularly in electrophilic/nucleophilic systems?

Answer:

  • Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to infer mechanism (e.g., SN1 vs. SN2). Use stopped-flow techniques for rapid reactions .
  • Isotopic Labeling : Introduce 18^{18}O or deuterated reagents to track bond cleavage/formation via MS or NMR .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian or ORCA) to map transition states and validate experimental data .

Advanced Research Question: How should researchers address contradictions in reported physicochemical properties of this compound?

Answer:

  • Systematic Validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for density or refractive index measurements) .
  • Meta-Analysis : Compare datasets across peer-reviewed studies, prioritizing results from journals with stringent reproducibility criteria (e.g., Analytical and Bioanalytical Chemistry) .
  • Error Source Identification : Statistically analyze outliers (ANOVA) and control for variables like humidity or solvent batch .

Advanced Research Question: What strategies optimize this compound’s stability in catalytic or storage conditions?

Answer:

  • Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
  • Stabilizer Screening : Test antioxidants (e.g., BHT) or inert atmospheres (N2_2) to inhibit oxidation .
  • Computational Predictions : Apply QSPR models to predict shelf-life based on molecular descriptors .

Advanced Research Question: How can green chemistry principles be applied to this compound synthesis?

Answer:

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents, guided by tools like CHEM21 SOLVENT GUIDE .
  • Catalyst Design : Use immobilized enzymes (e.g., lipases) or heterogeneous catalysts (e.g., zeolites) to reduce waste .
  • Atom Economy : Optimize stoichiometry via DOE (Design of Experiments) to minimize excess reagents .

Advanced Research Question: What methodologies are recommended for toxicological profiling of this compound in academic research?

Answer:

  • In Silico Screening : Use tools like OECD QSAR Toolbox to predict acute toxicity or biodegradability .
  • In Vitro Assays : Conduct cytotoxicity tests (e.g., MTT assay on HepG2 cells) and Ames tests for mutagenicity .
  • Ecotoxicology : Follow OECD 201/202 guidelines for Daphnia magna or algal growth inhibition studies .

Advanced Research Question: How to design a robust literature review framework for this compound research?

Answer:

  • Database Selection : Prioritize SciFinder and Reaxys for reaction data, Web of Science for citation tracking, and PubMed for toxicological studies .
  • Search Strategy : Use Boolean operators (e.g., "this compound AND synthesis NOT patent") and filter by publication type (e.g., "review articles") .
  • Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample size, controls) and conflict of interest disclosures .

Advanced Research Question: How can computational chemistry enhance understanding of this compound’s reactivity?

Answer:

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS .
  • Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites .
  • Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions .

Advanced Research Question: What statistical approaches resolve uncertainties in this compound’s thermodynamic data?

Answer:

  • Error Propagation Analysis : Quantify uncertainties in enthalpy/entropy measurements via Monte Carlo simulations .
  • Multivariate Regression : Correlate thermodynamic properties with structural parameters (e.g., substituent effects) .
  • Data Harmonization : Use tools like NIST ThermoML to cross-validate experimental datasets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allylethyl carbonate
Reactant of Route 2
Reactant of Route 2
Allylethyl carbonate

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